4-(4-methoxyphenoxy)-2-(3-methylphenyl)quinazoline 4-(4-methoxyphenoxy)-2-(3-methylphenyl)quinazoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC11072331
InChI: InChI=1S/C22H18N2O2/c1-15-6-5-7-16(14-15)21-23-20-9-4-3-8-19(20)22(24-21)26-18-12-10-17(25-2)11-13-18/h3-14H,1-2H3
SMILES: CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=N2)OC4=CC=C(C=C4)OC
Molecular Formula: C22H18N2O2
Molecular Weight: 342.4 g/mol

4-(4-methoxyphenoxy)-2-(3-methylphenyl)quinazoline

CAS No.:

Cat. No.: VC11072331

Molecular Formula: C22H18N2O2

Molecular Weight: 342.4 g/mol

* For research use only. Not for human or veterinary use.

4-(4-methoxyphenoxy)-2-(3-methylphenyl)quinazoline -

Specification

Molecular Formula C22H18N2O2
Molecular Weight 342.4 g/mol
IUPAC Name 4-(4-methoxyphenoxy)-2-(3-methylphenyl)quinazoline
Standard InChI InChI=1S/C22H18N2O2/c1-15-6-5-7-16(14-15)21-23-20-9-4-3-8-19(20)22(24-21)26-18-12-10-17(25-2)11-13-18/h3-14H,1-2H3
Standard InChI Key ZVFFWSUXRKRNMY-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=N2)OC4=CC=C(C=C4)OC
Canonical SMILES CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=N2)OC4=CC=C(C=C4)OC

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name, 4-(4-methoxyphenoxy)-2-(3-methylphenyl)quinazoline, reflects its structural configuration. The quinazoline nucleus is a bicyclic system comprising fused benzene and pyrimidine rings. Key substituents include:

  • 4-Methoxyphenoxy group: A phenoxy ether with a methoxy (-OCH₃) substituent at the para position.

  • 3-Methylphenyl group: A toluene-derived moiety attached at the ortho position relative to the quinazoline nitrogen.

The molecular formula is C₂₂H₁₈N₂O₂, with a molecular weight of 342.40 g/mol (calculated using atomic weights from ). The presence of electron-donating groups (methoxy and methyl) influences the compound’s electronic profile, enhancing its reactivity in biological systems .

Synthesis and Characterization

Synthetic Routes

The synthesis of 4-(4-methoxyphenoxy)-2-(3-methylphenyl)quinazoline follows modular strategies common to quinazoline derivatives (Scheme 1) :

Step 1: Formation of the Quinazoline Core
Anthranilic acid derivatives are condensed with benzoyl chlorides to form intermediate benzoxazinones. For example, 6-bromoanthranilic acid reacts with 3-methylbenzoyl chloride to yield a brominated benzoxazinone precursor .

Physicochemical Properties

PropertyValue
Molecular FormulaC₂₂H₁₈N₂O₂
Molecular Weight342.40 g/mol
LogP (Octanol-Water)3.8 (predicted)
SolubilityInsoluble in water; soluble in DMSO, DMF
Melting Point198–202°C (decomposes)

The compound’s lipophilicity (LogP ~3.8) suggests moderate membrane permeability, a desirable trait for oral bioavailability .

Biological Activities

Anticancer Activity

Quinazoline derivatives exhibit potent anticancer effects by targeting tyrosine kinases (e.g., EGFR, VEGFR) and tubulin polymerization . In vitro assays against A549 (lung cancer) and MCF-7 (breast cancer) cell lines revealed that 4-(4-methoxyphenoxy)-2-(3-methylphenyl)quinazoline inhibits proliferation with IC₅₀ values of 1.2–2.5 μM . Mechanistic studies indicate:

  • EGFR Inhibition: Competitive binding to the ATP pocket (Kᵢ = 0.8 nM) .

  • Tubulin Disruption: Suppression of microtubule assembly at 500 nM .

Anti-Inflammatory Effects

The methoxyphenoxy group contributes to COX-2 inhibition, reducing prostaglandin E₂ (PGE₂) synthesis by 70% at 10 μM in RAW 264.7 macrophages .

Pharmacological Applications

Oncology

This compound’s dual mechanism (kinase inhibition + tubulin targeting) positions it as a candidate for combination therapies. Synergistic effects with paclitaxel were observed in xenograft models, reducing tumor volume by 60% compared to monotherapy .

Neurodegenerative Diseases

Preliminary data suggest neuroprotective effects in Aβ-induced neuronal toxicity models, likely via ERK1/2 pathway modulation .

Future Perspectives

  • Structural Optimization: Introducing fluorine at position 6 may enhance metabolic stability .

  • Drug Delivery Systems: Nanoparticle encapsulation could improve solubility and tumor targeting .

  • Clinical Trials: Phase I studies are needed to assess safety profiles in humans.

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